1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876492
InChI: InChI=1S/C26H20N2/c1-4-10-20(11-5-1)19-28-25(22-14-8-3-9-15-22)17-23-16-24(27-18-26(23)28)21-12-6-2-7-13-21/h1-18H,19H2
SMILES:
Molecular Formula: C26H20N2
Molecular Weight: 360.4 g/mol

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine

CAS No.:

Cat. No.: VC15876492

Molecular Formula: C26H20N2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine -

Specification

Molecular Formula C26H20N2
Molecular Weight 360.4 g/mol
IUPAC Name 1-benzyl-2,5-diphenylpyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C26H20N2/c1-4-10-20(11-5-1)19-28-25(22-14-8-3-9-15-22)17-23-16-24(27-18-26(23)28)21-12-6-2-7-13-21/h1-18H,19H2
Standard InChI Key ORLQXJGLWRTIHW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC3=CC(=NC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Formula

1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine (C27_{27}H20_{20}N2_2) features a pyrrolo[2,3-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3 (Figure 1). Substituents include:

  • A benzyl group (-CH2_2C6_6H5_5) at the pyrrole nitrogen (N-1).

  • Phenyl groups (-C6_6H5_5) at positions 2 and 5 of the bicyclic system.

Molecular Weight: 372.46 g/mol.
IUPAC Name: 1-benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine.

Structural Analogues and Isomerism

Pyrrolopyridine isomers differ in fusion positions (e.g., pyrrolo[2,3-b]pyridine , pyrrolo[3,2-c]pyridine ). The [2,3-c] fusion in this compound creates distinct electronic properties due to the adjacency of the electron-rich pyrrole and electron-deficient pyridine moieties . Substitution patterns influence solubility and reactivity; for example, benzyl groups enhance lipophilicity, while phenyl groups may sterically hinder electrophilic substitution .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing this compound:

  • Pyrrole-first approach: Construct the substituted pyrrole ring, followed by pyridine annulation.

  • Pyridine-first approach: Functionalize a pyridine precursor before forming the pyrrole ring.

Pyrrole-First Synthesis

Adapting methods from Schneller et al. , the synthesis could proceed via:

  • Knoevenagel Condensation: Introduce carboxylic acid groups to a substituted pyrrole.

  • Curtius Rearrangement: Convert carboxylic acids to amines for cyclization.

  • Benzylation: Protect the pyrrole nitrogen with benzyl groups using benzyl bromide.

Example Protocol:

  • Start with 2,5-diphenylpyrrole-3-carbonitrile.

  • Perform benzylation at N-1 using NaH and benzyl bromide in DMF.

  • Cyclize with a pyridine precursor (e.g., 3-aminopyridine) under acidic conditions .

Pyridine-First Synthesis

Brodrick and Wibberly’s method for 7-azaindoles suggests:

  • Condensation Reactions: React 4-substituted hydroxypyridine with a diketone or cyanoacetate.

  • Cyclization: Form the pyrrole ring via thermal or acid-catalyzed conditions.

  • Functionalization: Introduce phenyl groups via Suzuki-Miyaura coupling.

Challenges:

  • Regioselectivity in pyridine functionalization.

  • Steric hindrance from diphenyl groups reducing yields .

Characterization and Spectral Data

Spectroscopic Analysis

While direct data for this compound is limited, analogues provide insights:

  • 1^1H NMR:

    • Aromatic protons (δ 7.2–8.1 ppm, multiplet).

    • Benzyl methylene (δ 5.4 ppm, singlet) .

    • Absence of N-H due to benzyl protection .

  • IR: C-N stretching (≈1,350 cm1^{-1}), aromatic C=C (≈1,600 cm1^{-1}) .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC27_{27}H20_{20}N2_2
Molecular Weight372.46 g/mol
SolubilityLikely insoluble in water; soluble in DCM, DMF
Melting PointNot reported in literature

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